Debacarb
Overview
Description
Debacarb is a carbamate pesticide . Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides . They are widely used in homes, gardens, and agriculture . Debacarb is also a broad-spectrum fungicide .
Molecular Structure Analysis
The molecular formula of Debacarb is C14H19N3O4 . The average molecular mass is 293.318 g/mol . The structure includes a benzimidazole moiety and a carbamate ester .
Chemical Reactions Analysis
Debacarb is a cholinesterase or acetylcholinesterase (AChE) inhibitor . Carbamates form unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible .
Physical And Chemical Properties Analysis
Debacarb has a density of 1.3±0.1 g/cm3 . The index of refraction is 1.606 . It has 7 H bond acceptors and 2 H bond donors . It has 9 freely rotating bonds . The polar surface area is 85 Å2 . The molar volume is 229.8±3.0 cm3 .
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Arboriculture & Urban Forestry Research .
Comprehensive and Detailed Summary of the Application
Debacarb is used as a fungicide to manage Diplodia Tip Blight disease in Austrian pines . This disease is caused by the fungal pathogen Diplodia pinea and is especially devastating to two-needled pines such as Austrian pine .
Detailed Description of the Methods of Application or Experimental Procedures
Treatments consisting of the fungicides oxycarboxin, debacarb, or tebuconazole or water were injected into the lower trunk and root flare of individual trees in a block of mature, diseased pines for 4 years .
Thorough Summary of the Results or Outcomes Obtained
The fungicide treatments did not significantly affect disease levels. The causal fungus could be isolated readily from diseased and symptomless shoots regardless of the treatment . In vitro fungicide tests showed that Diplodia pinea was very sensitive to tebuconazole and debacarb . The effective dose of debacarb needed to stop fungal growth occurred at 6 ppm .
Safety And Hazards
Future Directions
The Environmental Protection Agency (EPA) has conducted draft human health and ecological risk assessments for the registration review of Debacarb . The aim is to ensure that each pesticide’s registration is based on current scientific and other knowledge, including its effects on human health and the environment .
properties
IUPAC Name |
2-(2-ethoxyethoxy)ethyl N-(1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-19-7-8-20-9-10-21-14(18)17-13-15-11-5-3-4-6-12(11)16-13/h3-6H,2,7-10H2,1H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBMPXLFKQCOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)NC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034228 | |
Record name | Debacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Debacarb | |
CAS RN |
62732-91-6 | |
Record name | Debacarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62732-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Debacarb [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062732916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Debacarb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5034228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEBACARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P87O1S290W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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